molecular formula C27H22FN3O6S B11287906 2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11287906
M. Wt: 535.5 g/mol
InChI Key: MJSLUIBVHIHKIO-UHFFFAOYSA-N
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Description

2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, aminothiophenols, and other aromatic compounds. The key steps may involve:

    Condensation Reactions: Formation of intermediate Schiff bases.

    Cyclization Reactions: Intramolecular cyclization to form the benzothiazine core.

    Functional Group Modifications: Introduction of fluorobenzyl, hydroxy, and methoxy groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions can modify the nitro or carbonitrile groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, benzothiazine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

The compound may have potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar benzothiazine cores but different substituents.

    Fluorobenzyl Compounds: Compounds containing the fluorobenzyl group.

    Hydroxyphenyl Compounds: Compounds with hydroxy and methoxy groups on aromatic rings.

Uniqueness

The uniqueness of 2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H22FN3O6S

Molecular Weight

535.5 g/mol

IUPAC Name

2-amino-6-[(2-fluorophenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C27H22FN3O6S/c1-35-21-11-16(12-22(36-2)24(21)32)23-18(13-29)27(30)37-25-17-8-4-6-10-20(17)31(38(33,34)26(23)25)14-15-7-3-5-9-19(15)28/h3-12,23,32H,14,30H2,1-2H3

InChI Key

MJSLUIBVHIHKIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F)N)C#N

Origin of Product

United States

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